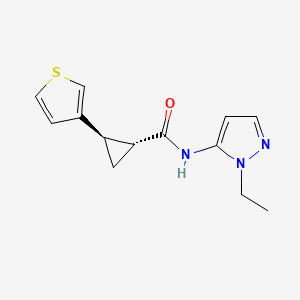![molecular formula C16H17ClN2O B7342213 3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine](/img/structure/B7342213.png)
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine, also known as CP-868,596, is a novel small molecule inhibitor of the oncogenic protein MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which is frequently mutated or inactivated in many types of cancer. CP-868,596 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be highly selective for MDM2 and does not inhibit other related proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce a dose-dependent increase in p53 protein levels in cancer cells, leading to downstream effects such as upregulation of p53 target genes and cell cycle arrest. It also induces apoptosis in a p53-dependent manner. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine is its high selectivity for MDM2, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation is its relatively low potency compared to other MDM2 inhibitors, which may require higher doses for efficacy. In addition, its mechanism of action is dependent on the presence of wild-type p53, which is mutated or absent in many types of cancer.
Orientations Futures
There are several potential future directions for research on 3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine. One area of interest is the development of combination therapies with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is the investigation of biomarkers that could predict response to this compound, such as p53 status or other molecular markers. Finally, there is ongoing research on the development of more potent and selective MDM2 inhibitors, which could further improve the efficacy of this class of drugs.
Méthodes De Synthèse
The synthesis of 3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine involves a series of chemical reactions starting from commercially available starting materials. The key step is the coupling of a pyridine derivative with a phenoxyproline derivative, followed by chlorination to introduce the 3-chloro substituent. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and genetically engineered mouse models. It has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in a variety of cancer types, including leukemia, lymphoma, breast cancer, and sarcoma.
Propriétés
IUPAC Name |
3-chloro-2-[[(3R)-3-phenoxypyrrolidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-15-7-4-9-18-16(15)12-19-10-8-14(11-19)20-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGNMAYMCZYPKB-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)CC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1OC2=CC=CC=C2)CC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,6R)-2,6-dimethyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]morpholine-4-carboxamide](/img/structure/B7342134.png)

![8-fluoro-7-methoxy-N-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7342147.png)
![(2S,6R)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7342161.png)
![(2S,6R)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7342164.png)
![1-(4-methylpiperazin-1-yl)-2-[1-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]piperidin-4-yl]ethanone](/img/structure/B7342165.png)
![N-cyclopentyl-2-[4-[(1R,2R)-2-(3-methylphenyl)cyclopropanecarbonyl]piperazin-1-yl]propanamide](/img/structure/B7342174.png)
![[(2S,4R)-1-(2-cyclopropyl-2-ethoxyethyl)sulfonyl-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7342176.png)
![(1R,2R)-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342182.png)
![3-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]pyrrolidine-1-carboxamide](/img/structure/B7342184.png)
![(3S)-N-cyclopropyl-2-[(6-methoxypyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7342187.png)
![(3R)-N-cyclopropyl-2-[[2-fluoro-5-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7342194.png)
![methyl 2-methyl-3-[methyl-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]amino]propanoate](/img/structure/B7342205.png)
![(2R)-1-[4-(3-fluorophenoxy)piperidin-1-yl]butan-2-ol](/img/structure/B7342218.png)